molecular formula C26H43Cl3N4 B1675958 MCOPPB trihydrochloride CAS No. 1108147-88-1

MCOPPB trihydrochloride

Cat. No. B1675958
M. Wt: 518 g/mol
InChI Key: DTIPEVOPCGEULQ-RFCADEKQSA-N
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Description

MCOPPB Trihydrochloride is the most potent novel non-peptide NOP full agonist in vitro and an orally potent anxiolytic in the mice.
MCOPPB trihydrochloride is a potent and selective agonist of the NOP receptor.

Scientific Research Applications

1. Anxiolytic Agent Development

MCOPPB trihydrochloride has been identified as a potent nonpeptide agonist of the Nociceptin/orphanin FQ peptide (NOP)-receptor, exhibiting anxiolytic-like effects in rodents. This compound shows high affinity for the human NOP receptor and has a selective profile over other members of the opioid receptor family. Notably, MCOPPB has demonstrated effectiveness as an anxiolytic agent even after repeated administration for several days, without significantly affecting locomotor activity, memory, or enhancing ethanol-induced hypnosis. This suggests its potential as a therapeutic agent for anxiety treatment with minimal central nervous system side effects (Hirao et al., 2008).

2. Neuropharmacological Studies

In psychiatric research, compounds like m-Chlorophenylpiperazine (mCPP), a related chemical structure to MCOPPB trihydrochloride, have been used extensively to assess central serotonergic function. For instance, mCPP has been applied in studies to investigate its effects on regional brain glucose utilization, providing insights into the neurobiological underpinnings of various psychiatric conditions. Such research has highlighted the differential response patterns in populations like alcoholics versus healthy controls, aiding in the understanding of serotonergic system alterations in alcoholism (Hommer et al., 1997).

3. Serotonin Syndrome Investigation

Research has also been conducted on the effects of serotonin receptor agonists/antagonists like mCPP on serotonin syndrome. Such studies are crucial in psychiatric research, providing valuable data on the risks and mechanisms of serotonin syndrome, which can inform safer use of serotonergic agents in clinical settings (Klaassen et al., 1998).

4. Environmental and Agricultural Research

Compounds structurally similar to MCOPPB trihydrochloride, like 1-methylcyclopropene (1-MCP), have significant applications in environmental and agricultural research. For instance, 1-MCP has been studied for its role in inhibiting ethylene action in various fruits, vegetables, and floriculture crops, leadingto breakthroughs in understanding the role of ethylene in plant biology. These studies have also explored the technological uses of 1-MCP, contributing to advancements in postharvest technology and agriculture (Blankenship & Dole, 2003).

5. Bioremediation Research

In the field of bioremediation, research has been conducted on genetically engineered strains of bacteria, such as Pseudomonas putida, for the degradation of toxic compounds like 1,2,3-Trichloropropane (TCP). Such studies are crucial in developing effective strategies for the remediation of environmental contaminants, thereby contributing to environmental protection and sustainability (Samin et al., 2014).

6. Toxicological Studies

MCOPPB trihydrochloride and related compounds have been the subject of toxicological studies to assess their impact on various biological systems. For instance, studies have evaluated the biochemical alterations induced by monocrotophos, an organophosphate pesticide, in fish, providing insights into the environmental impact of such chemicals on aquatic life (Agrahari et al., 2007).

properties

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIPEVOPCGEULQ-RFCADEKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25208093

CAS RN

1108147-88-1
Record name Mcoppb trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCOPPB TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Raffaele, K Kovacovicova, T Biagini, O Lo Re… - GeroScience, 2022 - Springer
Accumulation of senescent cells may drive age-associated alterations and pathologies. Senolytics are promising therapeutics that can preferentially eliminate senescent cells. Here, we …
Number of citations: 13 link.springer.com
SD Chang, SW Mascarella, SM Spangler… - Molecular …, 2015 - ASPET
… All NOPR-selective ligands: nociceptin; 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole trihydrochloride (MCOPPB trihydrochloride); 3-endo-8-[bis(2-…
Number of citations: 36 molpharm.aspetjournals.org
J Azevedo Neto, C Ruzza, C Sturaro… - Frontiers in …, 2021 - frontiersin.org
Nociceptin/orphanin FQ controls several functions, including pain transmission, via stimulation of the N/OFQ peptide (NOP) receptor. Here we tested the hypothesis that NOP biased …
Number of citations: 4 www.frontiersin.org
W Jia, X Wang, X Wu, L Shi - Food Chemistry, 2022 - Elsevier
Assessments of human exposure to sodium perchlorate via dairy sources are limited. The current study applied untargeted metabolomics (LOD, 1.08–35.60 μg L -1 ; LOQ, 2.54–90.58 …
Number of citations: 28 www.sciencedirect.com
L Beltzig, M Christmann, B Kaina - Cells, 2022 - mdpi.com
A first-line therapeutic for high-grade glioma, notably glioblastoma (GBM), is the DNA methylating drug temozolomide (TMZ). Previously, we showed that TMZ induces not only apoptosis …
Number of citations: 8 www.mdpi.com
S Tariq, SM Nurulain, K Tekes, E Adeghate - Peptides, 2013 - Elsevier
Nociceptin and nocistatin are endogenous ligands of G protein coupled receptor family. Numerous techniques have been used to study the diverse parameters including, localization, …
Number of citations: 12 www.sciencedirect.com
S Hrynevych - theses.cz
… As a treatment compound, senolytic MCOPPB trihydrochloride hydrate was used in stock at 10 mmol·l-1 concentration (bought from Sigma-Aldrich). …
Number of citations: 0 theses.cz
S Hrynevych - theses.cz
During the life of cells, many problems condense in various ways, leading cells to their cellular aging and senescence. One of them and one of the main reasons is DNA damage, which …
Number of citations: 0 theses.cz
ML Narducci, F Cellini, A Natale - 2023 - books.google.com
Pigment dispersing factors (PDFs) form a group of conserved, structurally related neuropeptides in ecdysozoans. They were first described as color-change hormones in crustaceans in …
Number of citations: 0 books.google.com
T Takenaga, Z Zhang, Y Muramoto, SK Fehling… - Viruses, 2021 - mdpi.com
Lassa virus (LASV)—a member of the family Arenaviridae—causes Lassa fever in humans and is endemic in West Africa. Currently, no approved drugs are available. We screened …
Number of citations: 2 www.mdpi.com

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